Chiral Resolution Success: Enantiomeric Excess >99% Achievable via Diastereomeric Salt Formation vs. Unresolved Racemate
The compound possesses a chiral center that directly impacts downstream biological activity. The patented chiral resolution method using (S)-camphorsulfonic acid or (R)-mandelic acid as chiral auxiliaries in a polar aprotic solvent (e.g., isopropanol or methanol) yields individual enantiomers with optical purity exceeding 99% enantiomeric excess (ee), as established by chiral HPLC analysis [1]. In contrast, the commercially supplied racemic mixture (CAS 401909-83-9) displays 0% ee and therefore contains an equimolar proportion of the potentially inactive or less potent enantiomer . For researchers building enantiomerically pure kinase inhibitor libraries, procurement of the racemate alone would introduce uncontrolled stereochemical heterogeneity that confounds structure-activity relationship (SAR) interpretation.
| Evidence Dimension | Enantiomeric excess (optical purity) |
|---|---|
| Target Compound Data | >99% ee for resolved (R)- or (S)-enantiomer (post-resolution) |
| Comparator Or Baseline | Racemic N-[4-(1-aminoethyl)phenyl]methanesulfonamide: 0% ee |
| Quantified Difference | Absolute gain of ≥99% enantiopurity; effectively complete chiral resolution |
| Conditions | Chiral resolution via diastereomeric salt formation with (S)-camphorsulfonic acid or (R)-mandelic acid in isopropanol or methanol at 20–50 °C; chiral HPLC verification [1] |
Why This Matters
For stereospecific medicinal chemistry, the availability of enantiomerically pure building blocks with >99% ee determines whether a drug discovery program can accurately assign the bioactive enantiomer; the racemate cannot substitute for this purpose.
- [1] Kim, D. et al. KR Patent 10-2016-0101554 A. Method for chiral resolution of derivatives of n-[4-(1-aminoethyl)-phenyl]-methanesulfonamide. Published 2016-08-24. View Source
